molecular formula C17H21ClN2O B055360 Remacemide hydrochloride CAS No. 111686-79-4

Remacemide hydrochloride

Cat. No. B055360
M. Wt: 304.8 g/mol
InChI Key: HYQMIUSWZXGTCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Remacemide hydrochloride involves a chemical series employing rational synthetic approaches. Its discovery from this series was based on molecular modeling, highlighting the strategic design behind its creation (Palmer & Hutchison, 1997). Additionally, Remacemide hydrochloride and its isotopically labeled compounds, including carbon-14, carbon-13, deuterium, and tritium-labeled variants, have been prepared for studies, showcasing its versatile synthesis pathways (Coombs et al., 2000).

Molecular Structure Analysis

The molecular structure of Remacemide hydrochloride facilitates its function as an NMDA receptor channel blocker. Its structure-activity relationship (SAR) is crucial for its neuroprotective and antiepileptic effects. The compound's efficacy in various models of neurological disorders is attributed to its molecular design, which targets the glutamatergic system, particularly the NMDA receptors (G. C. Palmer et al., 1992).

Chemical Reactions and Properties

Remacemide hydrochloride undergoes metabolic transformation in the body to form its active metabolite, desglycinylremacemide, which has been measured in brain tissue using high-performance liquid chromatography. This metabolite plays a significant role in the drug's pharmacological activity (Santangeli et al., 2000). The drug and its metabolite exhibit properties such as modulation of the NMDA-receptor complex and blockade of the channel site, indicative of their chemical reactions and interactions at the molecular level (Davies, 1997).

Physical Properties Analysis

Studies on the physical properties of Remacemide hydrochloride, including its crystal structures and solubility, have highlighted the importance of hydrophilic and hydrophobic interactions within its salt structures. These interactions influence the drug's formulation and bioavailability, which are critical for its therapeutic efficacy (Lewis et al., 2004).

Chemical Properties Analysis

The chemical properties of Remacemide hydrochloride, such as its ionophore blocking activity and sodium channel blocking activity, contribute to its neuroprotective effect. These properties are demonstrated in studies showing reduced lesion volume in brain trauma and focal cerebral ischemia models, highlighting the compound's potential for treating neurological disorders (Smith et al., 1997); (Bannan et al., 1994).

Scientific Research Applications

  • Epilepsy Treatment : Remacemide hydrochloride has been assessed as an add-on therapy for refractory epilepsy. Studies have shown that it can increase the percentage of responders (defined as a reduction in seizure frequency from baseline of ≥50%) when used in addition to up to three other antiepileptic drugs. Adverse events were mainly CNS and gastrointestinal, mild or moderate in severity, and dose-dependent (Chadwick et al., 2002) (Jones et al., 2002).

  • Interaction with Other Drugs : In studies involving patients with refractory epilepsy, remacemide hydrochloride's interaction with other antiepileptic drugs like carbamazepine was observed. Adjustments in doses of other drugs were made to offset the effects of interaction with remacemide hydrochloride (Mawer et al., 1999).

  • Neuroprotection in Ischemic Stroke : Remacemide hydrochloride and its active desglycinyl metabolite have been tested for neuroprotection in animal models of hypoxia and ischemic stroke, showing some degree of efficacy. Studies in patients with recent onset ischemic stroke assessed the safety, tolerability, and pharmacokinetics, finding that the maximum well-tolerated dose was 400 mg BID and that higher doses reached putative neuroprotective plasma concentrations (Dyker & Lees, 1999).

  • Huntington's Disease : Remacemide hydrochloride has been evaluated in a randomized, double‐blind, placebo‐controlled tolerability study in patients with Huntington's disease. The study noted general tolerability and a trend toward improvement in chorea at certain dosages (Kieburtz et al., 1996).

  • Neurochemical Actions : The effects of remacemide hydrochloride and its metabolites on neurochemical parameters such as concentrations of γ‐aminobutyric acid (GABA), glutamine, and glutamate, and activities of GABA‐transaminase and glutamic acid decarboxylase have been investigated. This research aims to understand the underlying mechanisms and potential implications for clinical use in human epilepsy (Leach et al., 1997).

  • Mechanisms of Action : Various studies have explored the electrophysiological effects and potential mechanisms of action of remacemide hydrochloride, including its effects on sodium and potassium channel activity, and its potential role in modulating neuronal excitability which may be relevant to its anticonvulsant properties (Norris & King, 1997).

Safety And Hazards

Remacemide hydrochloride may be harmful if swallowed and can cause serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this substance .

properties

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;/h2-11H,12-13,18H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQMIUSWZXGTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045683
Record name Remacemide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remacemide hydrochloride

CAS RN

111686-79-4
Record name Remacemide hydrochloride
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Record name Remacemide hydrochloride [USAN]
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Record name Remacemide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(1,2-diphenylpropan-2-yl)acetamide hydrochloride
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Record name REMACEMIDE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1,2-diphenyl-2-propylamine (21.0 g, 0.085 mol) in chloroform (500 ml) under nitrogen was added N-CBZ-glycine (23.0 g, 0.11 mol), and then a solution of dicyclohexylcarbodiimide (20.6 g, 0.1 mol) in chloroform (100 ml) and the mixture stirred for 14 hours. The precipitated solid was removed by filtration and the solvent evaporated. The residue was dissolved in methylene chloride (500 ml), filtered and evaporated to a yellow oil. This was treated with ether (700 ml) and 500 ml of ice cold water, basified with 5 ml of 50% NaOH, the layers shaken and separated. The ether layer was washed with water (2×125 ml), dried and evaporated to an oil, 33.5 g. This was dissolved in methanol (500 ml) and 10% HCl (50 ml) and hydrogenated at 40 psi in a Parr apparatus over 3.0 g of 10% Pd/C catalyst for 4 hours. The catalyst was removed by filtration, and the solvent evaporated to a white solid. This was dissolved in 80 ml of hot methanol and treated with 200 ml of ether. Upon cooling a solid crystallised which was recrystallised from 100 ml of isopropanol and 100 ml of methanol to give 8.4 g of 2-amino-N-(1,2-diphenyl-1-methylethyl)acetamide hydrochloride which, after vacuum drying at 80° C. for 24 hours, had mp 253°-254° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1,2-diphenyl-2-propylamine (21.0 g, 0.085 mol) in chloroform (500 ml) under nitrogen was added N-CBZ-glycine (23.0 g, 0.11 mol), and then a solution of dicyclohexylcarbodiimide (20.6 g, 0.1 mol) inchloroform (100 ml) and the mixture stirred for 14 hours. The precipitated solid was removed by filtration and the solvent evaporated. The residue was dissolved in methylene chloride (500 ml), filtered and evaporated to ayellow oil. This was treated with ether (700 ml) and 500 ml of ice cold water, basified with 5 ml of 50% NaOH, the layers shaken and separated. The ether layer was washed with water (2×125 ml), dried and evaporated to an oil, 33.5 g. This was dissolved in methanol (500 ml) and 10% HCl (50 ml) and hydrogenated at 40psi in a Parr apparatus over 3.0 g of 10% Pd/C catalyst for 4 hours. The catalyst was removed by filtration, and the solvent evaporated to a white solid. This was dissolved in 80 ml of hot methanol and treated with 200 ml of ether. Upon cooling a solid crystallised which was recrystallised from 100 ml of isopropanol and 100 ml of methanol to give 8.4 g of 2-amino-N-(1,2-diphenyl-1-methylethyl)acetamide hydrochloride which, aftervacuum drying at 80° C. for 24 hours, had mp 253°-254° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
766
Citations
GC Palmer, JB Hutchison - Excitatory Amino Acids, 1997 - Elsevier
… Remacemide hydrochloride was discovered from a chemical series … Remacemide hydrochloride was effective orally, regarding … Remacemide hydrochloride and ARL12495AA …
Number of citations: 19 www.sciencedirect.com
K Kieburtz, A Feigin, M McDermott… - … : official journal of the …, 1996 - Wiley Online Library
We conducted a randomized, double‐blind, placebo‐controlled tolerability study of a N‐methyl‐D‐aspartate (NMDA) glutamate receptor ion‐channel blocker, remacemide hydrochloride…
AG Dyker, KR Lees - Stroke, 1999 - Am Heart Assoc
… was obtained by pretreatment with remacemide hydrochloride. On the evidence of this study, the maximum well-tolerated dose for remacemide hydrochloride in acute stroke is 400 mg …
Number of citations: 49 www.ahajournals.org
JT Greenamyre, RV Eller, Z Zhang, A Ovadia… - Annals of …, 1994 - Wiley Online Library
… The lowest dose of remacemide hydrochloride (5 mgikg) shown to potentiate levodopa is … with remacemide hydrochloride in the present study. Instead, remacemide hydrochloride …
Number of citations: 194 onlinelibrary.wiley.com
Parkinson Study Group - Neurology, 2000 - AAN Enterprises
… Remacemide hydrochloride is a low affinity NMDA channel blocker that might improve parkinsonian symptoms by modulating glutamatergic overactivity in the basal ganglia or slow …
Number of citations: 44 n.neurology.org
JP Leach, J Girvan, V Jamieson, T Jones, A Richens… - Epilepsy research, 1997 - Elsevier
… remacemide hydrochloride. Following 14 days' treatment with remacemide hydrochloride … healthy volunteers previously receiving the same dose of remacemide hydrochloride. Thus, …
Number of citations: 19 www.sciencedirect.com
G Schilling, ML Coonfield, CA Ross, DR Borchelt - Neuroscience letters, 2001 - Elsevier
… The CARE-HD study, recently published, evaluated the ability of a combination of coenzyme Q10 (CoQ10) and remacemide hydrochloride (R) to ameliorate symptoms, which might …
Number of citations: 184 www.sciencedirect.com
DH Smith, BR Perri, R Raghupathi, KE Saatman… - Neuroscience …, 1997 - Elsevier
… ionophore, such as remacemide hydrochloride, is their … (femoral vein) of remacemide hydrochloride 10 mg/kg (n=15), 25 mg… The doses of remacemide hydrochloride utilized in this …
Number of citations: 32 www.sciencedirect.com
DW Chadwick, TA Betts, HG Boddie, PM Crawford… - Seizure, 2002 - Elsevier
… Remacemide hydrochloride is a new antiepileptic drug (AED) with a novel mechanism of … This study was designed to establish an active dose range for remacemide hydrochloride, …
Number of citations: 22 www.sciencedirect.com
JP Leach, J Blacklaw, V Jamieson, T Jones… - …, 1996 - Wiley Online Library
… We conducted a pharmacokinetic interaction study with remacemide hydrochloride in patients receiving CBZ monotherapy, using a randomized, double-blind, placebo-controlled, cross-…
Number of citations: 26 onlinelibrary.wiley.com

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